molecular formula C12H24N2O2 B11880087 tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B11880087
M. Wt: 228.33 g/mol
InChI Key: BFGCSPMSQGLQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-(methylamino)ethyl substituent at the 3-position. This compound is structurally significant in medicinal chemistry due to the pyrrolidine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics. The Boc group enhances stability during synthesis, while the ethylmethylamino side chain may influence lipophilicity and receptor interactions .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-7-13-4/h10,13H,5-9H2,1-4H3

InChI Key

BFGCSPMSQGLQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCNC

Origin of Product

United States

Biological Activity

tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class, notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics and interactions with various biological targets, particularly in the modulation of neurotransmitter systems.

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : Approximately 228.33 g/mol
  • CAS Number : 1421017-72-2

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It primarily interacts with:

  • Acetylcholinesterase and Butyrylcholinesterase : The compound inhibits these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which may have implications for treating neurological disorders.
  • G-protein-Coupled Receptors (GPCRs) : It is suggested that this compound may influence GPCR activity, which plays a crucial role in various cellular signaling pathways.

Biological Activity and Case Studies

The biological activity of this compound has been evaluated in several studies, demonstrating its potential therapeutic applications.

Neurotransmitter Modulation

A study highlighted the compound's ability to inhibit acetylcholinesterase, which can enhance cholinergic transmission. This effect is particularly relevant for conditions such as Alzheimer's disease, where cholinergic deficits are prominent.

G-Protein Coupled Receptor Interaction

The interaction of this compound with GPCRs suggests a broader pharmacological profile. GPCRs are involved in numerous physiological processes, making this compound a candidate for further exploration in drug development targeting these receptors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant analogs:

Compound NameStructureBiological Activity
(S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateStructureSimilar inhibition of cholinesterases
tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylateStructurePotentially similar GPCR modulation
tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylateStructureVaried effects on neurotransmission

Synthesis and Reaction Conditions

The synthesis of this compound typically involves:

  • Reagents : tert-butyl chloroformate and 3-(2-(methylamino)ethyl)pyrrolidine.
  • Conditions : Conducted under basic conditions, often in organic solvents like dichloromethane or tetrahydrofuran at room temperature or reflux conditions.

This synthetic pathway is essential for producing the compound efficiently for research and potential therapeutic applications.

Comparison with Similar Compounds

tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS 454712-26-6)

  • Key Differences: Lacks the ethyl spacer between the methylamino group and the pyrrolidine ring.
  • Properties : Molecular weight = 200.3 g/mol, boiling point = 269.4°C, density = 1.03 g/cm³. The absence of the ethyl chain reduces steric bulk and may decrease lipophilicity compared to the target compound .

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS 190792-74-6)

  • Key Differences: Features a hydroxyl group at the 4-position and an amino group at the 3-position.
  • Properties: Similarity score = 1.00.

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6)

  • Key Differences: Substitutes the ethylmethylamino group with a shorter aminomethyl chain.
  • Properties : Similarity score = 1.00. The shorter chain limits conformational flexibility, which may alter binding kinetics in receptor-ligand interactions .

Functional Group Modifications

tert-Butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate (CAS 1415800-39-3)

  • Key Differences: Replaces the ethylmethylamino group with a dichloropyrimidinylamino moiety.

Salt Forms and Stereochemistry

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1004538-34-4)

  • Key Differences : Hydrochloride salt form and stereospecific (R)-configuration.
  • Properties : The hydrochloride salt improves solubility in polar solvents, while the stereochemistry may influence enantioselective biological activity .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Similarity Score
tert-Butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate (Hypothetical) C₁₂H₂₄N₂O₂ 228.33 2-(methylamino)ethyl N/A Reference
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate (454712-26-6) C₁₀H₂₀N₂O₂ 200.3 Methylamino 269.4 0.98
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (190792-74-6) C₉H₁₈N₂O₃ 202.25 Amino, hydroxyl N/A 1.00
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (270912-72-6) C₁₀H₂₀N₂O₂ 200.28 Aminomethyl N/A 1.00
tert-Butyl 3-(2,6-dichloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate (1415800-39-3) C₁₃H₁₇Cl₂N₅O₂ 370.21 Dichloropyrimidinylamino N/A N/A

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate, and how is reaction progress monitored?

The compound is typically synthesized via coupling reactions using tert-butyl-protected pyrrolidine intermediates. For example, a mixed anhydride method involves reacting a carboxylic acid derivative with isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by coupling with 2-methylaminoethanol. Reaction progress is monitored via LC-MS to track consumption of starting materials (e.g., disappearance of carboxylic acid at ~2 hours) and confirm product formation . Purification is achieved via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product in ~59% yield .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₅N₂O₂: 265.1917, observed: 265.1912) .
  • IR spectroscopy : Identifies carbonyl stretches (e.g., 1690–1720 cm⁻¹ for the carbamate group) .

Q. What purification techniques are effective post-synthesis?

Flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating the product . Acid-base workup (0.1 M HCl, saturated NaHCO₃) removes unreacted reagents, followed by drying with Na₂SO₄ and solvent evaporation . For stereochemically sensitive derivatives, chiral HPLC or recrystallization may be employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintaining 0–25°C during coupling prevents side reactions (e.g., over-activation of mixed anhydrides) .
  • Stoichiometry : Excess DIPEA (2 eq) ensures deprotonation of the amine nucleophile, while limiting isobutyl chloroformate (1.1 eq) minimizes byproducts .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity of intermediates .

Q. How can discrepancies in NMR data be resolved during structural confirmation?

Conflicting NMR signals may arise from rotamers or residual solvents. Strategies include:

  • Variable-temperature NMR : Heating to 50°C simplifies splitting caused by hindered rotation .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks .
  • Deuteration experiments : Exchangeable protons (e.g., NH) are identified via D₂O shake .

Q. What strategies modify the compound’s structure to enhance biological activity?

  • Substitution at the pyrrolidine nitrogen : Introducing electron-withdrawing groups (e.g., sulfonamides) improves metabolic stability .
  • Aminoethyl side-chain modifications : Replacing methylamino with cyclopropylamino enhances receptor binding affinity .
  • Hybrid scaffolds : Incorporating pyrazine or pyrazole moieties (e.g., tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate) can target kinase inhibition .

Q. How does the aminoethyl group influence reactivity in nucleophilic substitutions?

The methylaminoethyl side chain acts as a weak nucleophile, requiring activation (e.g., Boc deprotection with TFA) for reactions with electrophiles. Steric hindrance from the tert-butyl group slows kinetics, necessitating elevated temperatures (40–60°C) for alkylation or acylation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Racemization risk : Basic conditions during coupling or purification can invert chiral centers. Use of non-basic workup (e.g., ion-exchange resins) and low-temperature chromatography mitigates this .
  • Solvent scalability : Replacing CH₂Cl₂ with toluene or THF improves safety and cost-efficiency in large batches .

Q. How can HRMS parameters be optimized for purity assessment?

  • Ionization mode : Electrospray ionization (ESI+) is preferred for detecting [M+H]+ and [M+Na]+ adducts .
  • Resolution settings : High-resolution instruments (≥50,000) distinguish isotopic patterns from impurities .
  • Collision-induced dissociation (CID) : Fragmentation profiles confirm structural motifs (e.g., loss of tert-butoxy fragment, m/z 57) .

Q. How are derivatives designed to target specific pharmacological pathways?

  • Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., replacing tert-butyl with cyclopentyl) identifies optimal steric and electronic properties for receptor binding .
  • Molecular docking : Computational models predict interactions with targets like G protein-coupled receptors (GPCRs) or kinases .
  • In vitro assays : Functional screens (e.g., caspase-3 activation for apoptosis induction) validate therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.